molecular formula C20H19ClN2OS B4571331 3-chloro-N-[2-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4571331
M. Wt: 370.9 g/mol
InChI Key: FBZWJQKDSAJNEI-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H19ClN2OS and its molecular weight is 370.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.0906621 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

Research into the synthesis of tetrahydrobenzo[b]thiophene derivatives, including the reaction of similar compounds with primary and secondary amines, has led to the creation of various carboxamide and benzamide derivatives. These reactions have been facilitated by microwave irradiation, showcasing the potential of 3-chloro-N-[2-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide in the synthesis of complex organic compounds with potential applications in drug development and materials science (Abdalha et al., 2011).

Biological Activity Exploration

The compound's analogs have been explored for various biological activities, such as anti-acetylcholinesterase effects, suggesting potential therapeutic applications in conditions like Alzheimer's disease. The structural modifications, particularly the incorporation of bulky moieties, have been shown to substantially increase activity, highlighting the compound's utility in medicinal chemistry for the development of new therapeutic agents (Sugimoto et al., 1990).

Antimicrobial Studies

New 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives synthesized from reactions involving similar core structures have been evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of this compound and its derivatives in the development of new antimicrobial agents, contributing to the fight against resistant microbial strains (Naganagowda & Petsom, 2011).

Molecular Interaction Studies

Investigations into the molecular interactions of similar compounds with receptors, such as the CB1 cannabinoid receptor, have provided insights into the binding dynamics and the role of specific structural features in receptor affinity and activity. These studies are crucial for understanding the pharmacological profile of potential therapeutic agents and for the design of drugs with targeted actions (Shim et al., 2002).

Pharmacokinetic Optimization

Research into piperidine-4-carboxamide CCR5 antagonists, structurally related to this compound, has led to the identification of compounds with improved metabolic stability and potent anti-HIV-1 activity. These studies highlight the compound's role in the development of drugs with favorable pharmacokinetic profiles, essential for ensuring efficacy and safety in clinical applications (Imamura et al., 2006).

Properties

IUPAC Name

3-chloro-N-(2-piperidin-1-ylphenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c21-18-14-8-2-5-11-17(14)25-19(18)20(24)22-15-9-3-4-10-16(15)23-12-6-1-7-13-23/h2-5,8-11H,1,6-7,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZWJQKDSAJNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.